Boronooxy(phenyl)mercury

Description

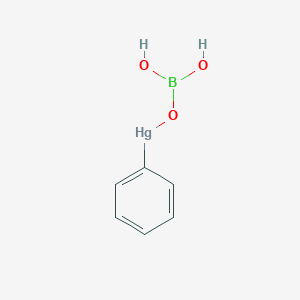

Structure

2D Structure

Properties

IUPAC Name |

boronooxy(phenyl)mercury | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5.BH2O3.Hg/c1-2-4-6-5-3-1;2-1(3)4;/h1-5H;2-3H;/q;-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUXSPDNLYQTOSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(O)(O)O[Hg]C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BHgO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102-98-7 | |

| Record name | Merfen | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163948 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dihydrogen [orthoborato(3-)-O]phenylmercurate(2-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.790 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Boronooxy Phenyl Mercury and Analogous Phenylmercurials

Direct Synthesis Approaches for Boronooxy(phenyl)mercury

This compound can be synthesized through direct chemical reactions involving the formation of the mercury-boron-oxygen linkage. Two primary methods have been reported for its preparation. lookchem.comgoogle.comvulcanchem.com

Synthesis via Condensation of Phenylmercuric Hydroxide (B78521) with Boric Acid

One of the principal methods for synthesizing this compound involves the condensation reaction between phenylmercuric hydroxide and boric acid. google.com This reaction can be carried out using two distinct procedures, yielding products with different physical properties.

In the first procedure, an alcoholic solution containing equimolar proportions of phenylmercuric hydroxide and boric acid is evaporated to dryness under a vacuum. This process yields this compound as a white microcrystalline powder with a melting point of 112-113 °C. google.com

The second procedure involves heating an intimate mixture of equivalent amounts of phenylmercuric hydroxide and boric acid at 110 °C within a vacuum chamber. The water generated during the condensation is absorbed by a desiccant, such as phosphorus pentoxide. The resulting product is a white microcrystalline powder with a melting point range of 186.5-192 °C. google.com

Table 1: Synthesis of this compound from Phenylmercuric Hydroxide and Boric Acid

| Reactants | Conditions | Product | Melting Point (°C) |

| Phenylmercuric Hydroxide, Boric Acid | Evaporation of alcoholic solution in vacuo | White microcrystalline powder | 112-113 |

| Phenylmercuric Hydroxide, Boric Acid | Heating at 110 °C in a vacuum chamber | White microcrystalline powder | 186.5-192 |

Preparation by Reaction of Mercuric Borate (B1201080) with Benzene (B151609)

An alternative direct synthesis route involves the reaction of mercuric borate with benzene. lookchem.comvulcanchem.com This method is based on the direct mercuration of the aromatic ring by the mercury salt of boric acid. Further details on the specific reaction conditions and yields for this method are not extensively documented in the reviewed literature.

General Synthetic Strategies for Phenylmercury (B1218190) Compounds

A variety of synthetic methods have been established for the preparation of phenylmercury compounds, which are valuable precursors and intermediates in organic synthesis. These strategies include the use of organometallic reagents, direct electrophilic substitution, and the transformation of diazonium salts.

Alkylation Reactions Utilizing Grignard Reagents and Organolithium Compounds

A common and versatile method for the formation of a carbon-mercury bond is the reaction of a mercury(II) halide with a phenyl-containing organometallic reagent, such as a Grignard reagent or an organolithium compound. wikipedia.orgchemeurope.com

The reaction of phenylmagnesium bromide (a Grignard reagent) with mercuric chloride is a well-established method for the synthesis of diphenylmercury (B1670734). wikipedia.orgchemeurope.comorgsyn.org Similarly, phenyllithium (B1222949) can be reacted with mercuric chloride to produce diphenylmercury. rsc.org The stoichiometry of the reaction can be controlled to favor the formation of either the diarylmercury compound (R₂Hg) or the phenylmercuric halide (RHgX). For instance, reacting two equivalents of the Grignard reagent with one equivalent of mercuric chloride typically yields the diphenylmercury. wikipedia.org

Table 2: Synthesis of Phenylmercury Compounds using Grignard and Organolithium Reagents

| Phenyl Reagent | Mercury Salt | Product |

| Phenylmagnesium Bromide | Mercuric Chloride | Diphenylmercury |

| Phenyllithium | Mercuric Chloride | Diphenylmercury |

Electrophilic Mercuration of Aromatic Substrates

Electrophilic mercuration is a direct method for introducing a mercury-containing group onto an aromatic ring. The reaction of benzene with mercuric acetate (B1210297) is a classic example of this approach and is a known route for the production of phenylmercuric acetate. wikipedia.orgchemeurope.com This reaction is a typical electrophilic aromatic substitution where the mercuric salt acts as the electrophile. wikipedia.org The resulting phenylmercuric acetate can be converted to other phenylmercuric salts, such as phenylmercuric chloride, through metathesis reactions. wikipedia.org The characterization of various phenylmercury compounds has been performed using spectroscopic methods like IR and NMR. nih.govtandfonline.comnih.govresearchgate.net

Conversion from Diazonium Salts and Mercury(II) Compounds

The reaction of aromatic diazonium salts with mercury(II) compounds, often referred to as the Nesmeyanov reaction, provides a valuable route for the synthesis of organomercury compounds. wikipedia.orgwichita.edu In this method, a benzenediazonium (B1195382) salt is reacted with a mercury(II) halide in the presence of a reducing agent, typically copper powder. This reaction leads to the formation of the corresponding phenylmercuric halide. wikipedia.org For example, the reaction of benzenediazonium chloride with mercuric chloride in the presence of copper powder yields phenylmercuric chloride. orgsyn.orgwichita.edu This method is particularly useful for synthesizing phenylmercury compounds from anilines, which can be readily converted to the corresponding diazonium salts. miracosta.eduyoutube.comnih.govpitt.edu

Table 3: Synthesis of Phenylmercury Halides from Diazonium Salts

| Diazonium Salt | Mercury(II) Halide | Reducing Agent | Product |

| Benzenediazonium chloride | Mercuric chloride | Copper powder | Phenylmercuric chloride |

Chemical Reactivity and Mechanistic Aspects of Boronooxy Phenyl Mercury

Fundamental Reactivity of the Mercury-Carbon Bond in Organomercurials

The mercury-carbon (Hg-C) bond is a central feature of organomercury compounds, and its reactivity dictates many of their chemical properties. wikipedia.orgconsensus.app This bond is generally stable to air and water, which is indicative of its relatively low polarity. wikipedia.org However, the Hg-C bond is susceptible to cleavage under various conditions, which makes organomercurials versatile intermediates in organic synthesis. wikipedia.orgthieme-connect.de

The cleavage of the Hg-C bond can occur through several mechanisms, including homolytic fission, where the bond breaks to form a radical pair (an organic radical and a mercury-containing radical). epa.govcdnsciencepub.com This process can be induced by heat or light. epa.govbohrium.com Electrophilic attack on the carbon atom is another important reaction pathway, particularly with protic acids, leading to the cleavage of the Hg-C bond. umt.edu The rate of this cleavage is influenced by the other groups attached to the mercury atom; for instance, dialkylmercury compounds react more rapidly with protic acids than alkylmercuric salts. umt.edu

The reactivity of the Hg-C bond is also demonstrated in transmetalation reactions, where the organic group is transferred from mercury to a more electropositive metal, such as aluminum. wikipedia.org This highlights the utility of organomercurials in forming new carbon-metal bonds.

Elucidation of Thermal Decomposition Mechanisms

The thermal decomposition of phenylmercury (B1218190) compounds, including boronooxy(phenyl)mercury, is a complex process that can proceed through various pathways. A primary and well-documented mechanism is the homolytic fission of the mercury-carbon bond. cdnsciencepub.com This initial step generates a phenyl radical (C₆H₅•) and a boronooxymercury radical (•HgOBO).

Studies on related phenylmercury compounds, such as phenylmercury derivatives of thio-compounds, have shown that this homolytic cleavage is a key step in their thermal degradation. cdnsciencepub.com The resulting phenylmercury radical can then undergo further reactions, such as disproportionation to form diphenylmercury (B1670734) ((C₆H₅)₂Hg) and elemental mercury (Hg), or reaction with the solvent. cdnsciencepub.com

For instance, the thermal decomposition of phenylmercuric nitrate (B79036) in certain formulations leads to an equilibrium between the phenylmercuric ion, mercuric ion, and diphenylmercury. nih.gov This indicates that even under relatively mild heating conditions, redistribution reactions involving the phenyl-mercury bond can occur. nih.gov In the case of more complex organomercurials, thermal decomposition in specific solvents like bromobenzene (B47551) has been utilized to generate reactive intermediates for the synthesis of heterocyclic compounds. scispace.com

The decomposition pathways and the final products are significantly influenced by the solvent and the presence of other reactive species in the system. cdnsciencepub.comscispace.com

Photolytic Instability and Degradation Pathways

Organomercury compounds, including this compound, are generally sensitive to light. epa.govelectronicsandbooks.com The primary photochemical event upon irradiation is the cleavage of the carbon-mercury bond, leading to the formation of free radicals. epa.govbohrium.com This photolytic instability is a key degradation pathway for these compounds in the environment. epa.gov

Quantitative studies on the photolysis of various organomercury compounds have shown that the quantum yields of this process can be quite high, in some cases approaching unity, indicating an efficient photochemical reaction. electronicsandbooks.comresearchgate.net For diphenylmercury in aqueous solution, the photolysis results in the formation of elemental mercury and phenyl radicals with a quantum yield of 0.27. epa.gov Similarly, dissolved phenylmercuric salts undergo photochemical decomposition with a pH-independent quantum yield of 0.24, forming mercurous salts and phenyl radicals. epa.gov

The photolytic degradation of organomercury compounds has been studied using techniques like electron spin resonance (ESR) trapping, which allows for the detection and identification of the short-lived radical intermediates. bohrium.com

Reactivity Towards Diverse Chemical Classes and Incompatibilities in Reaction Systems

This compound exhibits significant reactivity with strong oxidizing agents and acids. The mercury-carbon bond, while relatively stable under neutral conditions, is susceptible to cleavage by these reagents. Strong oxidizing agents can lead to the oxidation of the mercury center and the degradation of the organic portion of the molecule. For example, ozone has been shown to cleave the carbon-mercury bond in various organomercurials. umt.edu

Protic acids readily cleave the phenyl-mercury bond through electrophilic substitution at the carbon atom. umt.edu The rate of this acidolysis is generally faster for phenylmercuric salts compared to some alkylmercuric salts. epa.gov The reaction with acids results in the formation of benzene (B151609) and a mercury salt. This reactivity is a general characteristic of organomercury compounds. umt.edu

Furthermore, phenylmercuric borate (B1201080) is known to be incompatible with a range of substances, including halides, which can react with the mercury center. lookchem.comchemicalbook.com

Organomercury compounds, including by extension this compound, can undergo transmetalation reactions with certain metals. A notable example is the reaction of diphenylmercury with aluminum, which results in the formation of triphenylaluminum and elemental mercury. wikipedia.org This reaction demonstrates the transfer of the phenyl group from the less electropositive mercury to the more electropositive aluminum.

It is also documented that aluminum can form an amalgam with mercury. nih.gov While specific data on the direct reaction of this compound with aluminum is not detailed, the general reactivity of phenylmercury compounds suggests that a similar transmetalation or amalgam formation could occur, leading to the decomposition of the original organomercury compound. Phenylmercuric borate is listed as being incompatible with aluminum and other metals. lookchem.comchemicalbook.com

Chemical Interactions with Halides, Anionic Emulsifying Agents, and Sulfur Compounds

The reactivity of this compound, also known as phenylmercuric borate, is significantly influenced by the presence of various chemical species. This section details its interactions with halides, anionic emulsifying agents, and sulfur-containing compounds, highlighting the mechanistic aspects and the resulting products or effects.

Interaction with Halides

This compound is known to be incompatible with halides. lookchem.comumfcv.rochemicalbook.com This incompatibility arises from the reaction of the phenylmercury cation with halide anions. Mechanistic studies have shown that the reaction of phenylboronic acid with aqueous mercuric chloride results in the formation of phenylmercuric chloride. wiley-vch.de This suggests a pathway where the this compound dissociates to provide a phenylmercury species that readily reacts with halide ions. The general reaction can be represented as:

C₆H₅HgOB(OH)₂ + X⁻ → C₆H₅HgX + [B(OH)₃]⁻

Where X⁻ represents a halide ion (e.g., Cl⁻, Br⁻, I⁻). This interaction can lead to the precipitation of the less soluble phenylmercuric halide, thereby reducing the concentration of the active this compound in a given system. The reactivity of organomercury compounds with halogens to form the corresponding organic halide is a well-established reaction. wikipedia.org

Table 1: Reactivity of this compound with Halides

| Reactant | Product | Observation |

| This compound | Phenylmercuric halide | Incompatibility, potential for precipitation |

| Phenylboronic acid + Mercuric chloride | Phenylmercuric chloride | Formation of a stable organomercury halide |

Interaction with Anionic Emulsifying Agents

Anionic emulsifying agents and suspending agents are listed as incompatible with this compound. lookchem.comumfcv.rochemicalbook.com The interaction between cationic preservatives, such as the phenylmercury cation derived from this compound, and anionic surfactants is a well-documented phenomenon that can lead to a reduction or loss of antimicrobial efficacy. americanpharmaceuticalreview.comfederalregister.gov This is often due to the formation of an inactive complex or salt through electrostatic interaction between the positively charged phenylmercury species and the negatively charged head group of the anionic surfactant.

While specific studies detailing the reaction products of this compound with various anionic emulsifying agents are not extensively available in the provided search results, the general principle of incompatibility suggests a chemical interaction that neutralizes the active component. google.com

Table 2: Incompatibility of this compound with Anionic Emulsifying Agents

| Interacting Species | Consequence |

| This compound | Reduced or loss of preservative activity |

| Phenylmercury cation | Formation of an inactive complex with anionic surfactant |

Interaction with Sulfur Compounds

This compound exhibits significant reactivity with sulfur-containing compounds, particularly those with sulfhydryl (-SH) groups, also known as thiols. lookchem.comumfcv.rochemicalbook.com The antibacterial action of organomercurial compounds is largely attributed to their reaction with sulfhydryl groups present in bacterial enzymes and proteins, forming covalent R-S-Hg-R' compounds. umfcv.ro This interaction is often reversible with the addition of other thiol-containing compounds like cysteine or dimercaprol. umfcv.ro

Organomercurials are known to bind efficiently and selectively with thiols. nih.gov For instance, other phenylmercury compounds react rapidly with thiols. nih.gov This high affinity for thiols forms the basis of their biological activity and also explains their incompatibility with sulfur-containing substances in formulations. The reaction can be generalized as:

C₆H₅Hg⁺ + R-SH → C₆H₅Hg-S-R + H⁺

This strong interaction has been utilized in analytical methods for the detection and analysis of thiols. nih.gov The direct reaction of elemental mercury with sulfur to form mercuric sulfide (B99878) (HgS) is thermodynamically favored, indicating the strong affinity between mercury and sulfur. csic.es

Table 3: Reactivity of this compound with Sulfur Compounds

| Reactant | Product/Interaction | Significance |

| This compound + Thiol (-SH) | Covalent mercury-sulfur bond (C₆H₅Hg-S-R) | Basis of antimicrobial action and incompatibility |

| Phenylmercury compounds + Thiols | Efficient and selective binding | Used in analytical chemistry for thiol detection |

Advanced Spectroscopic Characterization and Analytical Methods for Phenylmercury Boron Compounds

Application of Advanced Spectroscopic Techniques for Structural Analysis

The precise determination of the molecular structure of phenylmercury-boron compounds is fundamental to understanding their chemical properties. Advanced spectroscopic techniques are indispensable tools in this endeavor.

Furthermore, high energy resolution fluorescence detected X-ray absorption spectroscopy (HERFD-XAS) has emerged as a powerful tool for the in-situ chemical speciation of mercury in various matrices, including biological tissues. nih.govnih.gov This method offers improved spectroscopic energy resolution compared to conventional XAS, allowing for more precise determination of mercury's chemical form. nih.gov While not yet specifically applied to Boronooxy(phenyl)mercury, its success with other organomercury compounds suggests its potential for future structural investigations.

Mass spectrometry also plays a significant role in the structural characterization of organomercury compounds. Electron impact mass spectrometry has been used to study the fragmentation patterns of various organomercury compounds. rsc.org In symmetrical diarylmercury compounds, a common fragmentation pathway involves the loss of an aryl radical to form an arylmercury cation, which then loses mercury to yield an aryl cation. rsc.org Another notable fragmentation is the extrusion of mercury from the parent ion to form a biaryl system. rsc.org These fragmentation patterns provide valuable clues about the compound's structure and bonding.

Development and Validation of Analytical Methodologies for Phenylmercury (B1218190) Compounds

Accurate quantification and identification of phenylmercury compounds in various samples are essential. A range of analytical methods, particularly chromatographic techniques, have been developed and validated for this purpose.

Chromatographic Techniques

Chromatography, a powerful separation technique, is widely used for the analysis of phenylmercury compounds. When coupled with sensitive detectors, it allows for the speciation and quantification of different mercury forms.

Gas Chromatography (GC) , often paired with an electron capture detector (ECD) or atomic absorption spectrometry (AAS), is a well-established method for the analysis of volatile organomercury compounds. kobe-u.ac.jpnih.gov For the analysis of phenylmercury compounds, a glass on-column injection technique is often necessary to prevent decomposition that can occur with stainless steel columns. kobe-u.ac.jp The choice of stationary phase is also critical; for instance, 5% DEGS (diethylene glycol succinate) has been successfully used. kobe-u.ac.jp Researchers have achieved detection limits for phenylmercury chloride in the picogram range using GC-ECD. kobe-u.ac.jp Coupling GC with AAS provides a mercury-specific detection system, enhancing selectivity. scispace.com

High-Performance Liquid Chromatography (HPLC) offers a versatile alternative for the analysis of less volatile or thermally labile phenylmercury compounds. researchgate.net Various HPLC methods have been developed for the determination of phenylmercuric nitrate (B79036) and other phenylmercury salts in different matrices. aqa.org.armagtechjournal.comnih.govnih.gov These methods often employ reversed-phase columns (e.g., C18 or phenyl-columns) and UV detection. magtechjournal.com The mobile phase composition is optimized to achieve good separation of the target analyte from other components in the sample. magtechjournal.com For instance, a mobile phase consisting of a phosphate (B84403) buffer and acetonitrile (B52724) has been used for the simultaneous determination of thimerosal (B151700) and phenylmercuric compounds. magtechjournal.com To enhance detection, post-column derivatization or complexation with agents like 2-mercaptopropionic acid can be employed to form complexes with strong UV absorbance. aqa.org.ar A novel technique combining HPLC with post-column oxidation followed by cold vapor atomic absorption spectroscopy (HPLC-PCO-CVAAS) has also been demonstrated for the separation and analysis of organomercury species. osti.gov

The following table provides an overview of some reported chromatographic methods for phenylmercury compounds:

| Analytical Technique | Compound Analyzed | Matrix | Key Methodological Details | Detection Limit | Reference |

| GC-ECD | Phenylmercury chloride | - | 5% DEGS on-column injection | 10-11 g | kobe-u.ac.jp |

| GLC | Phenylmercury chloride | Urine | - | 21 ng/mL | nih.gov |

| HPLC-UV | Phenylmercuric acetate (B1210297) | - | Complexation with 2-mercaptopropionic acid, UV detection at 220 nm | 50 µg/L | aqa.org.ar |

| HPLC-UV | Phenylmercuric acetate | Eye drops | Phenyl-column, mobile phase: potassium dihydrogen phosphate/acetonitrile | - | magtechjournal.com |

| HPLC-UV | Phenylmercuric nitrate | Eye drops | - | - | nih.govnih.gov |

This table is for illustrative purposes and includes data from various phenylmercury compounds to demonstrate the range of analytical approaches.

Other Instrumental Analytical Approaches

Besides chromatography, other instrumental methods are valuable for the analysis of phenylmercury compounds.

Cold Vapor Atomic Absorption Spectrometry (CVAAS) is a highly sensitive technique for the determination of total mercury. scispace.com For speciation analysis, it can be combined with a separation technique like GC or HPLC. nih.govosti.gov Selective reduction methods can also be used, where different reducing agents are employed to differentiate between inorganic and organic mercury species. scispace.com

Polarography , an electrochemical method, has been applied to the analysis of phenylmercuric compounds. oup.com The method is based on the reduction of the phenylmercuric compound at a dropping mercury electrode. The resulting current is proportional to the concentration of the analyte. oup.com

Potentiometric titration is another electrochemical technique that has been used for the determination of phenylmercuric nitrate. nih.gov This method involves titrating the sample with a standard solution of potassium iodide and monitoring the potential change with an iodide-sensitive electrode. nih.gov

The selection of an appropriate analytical method depends on various factors, including the specific compound of interest, the sample matrix, the required sensitivity, and the available instrumentation. The continuous development of new and improved analytical techniques will further enhance our ability to characterize and quantify complex organometallic compounds like this compound.

Applications of Phenylmercury Compounds in Chemical Synthesis and Catalysis

Catalytic Roles in Polymerization and Organic Transformations

Phenylmercury (B1218190) derivatives have been notably employed as catalysts in both polymerization reactions and a range of organic transformations, owing to their distinct catalytic profiles.

Organic mercury compounds, including phenylmercury derivatives, have long been the catalysts of choice for the curing of polyurethane (PU) materials. beilstein-journals.org Their primary application is in catalyzing the reaction between a polyol and an isocyanate to form the polyurethane linkage. wikipedia.org Phenylmercury neodecanoate is a prominent example of a catalyst used in the production of PU coatings, adhesives, sealants, and elastomers (CASE applications). nih.gov

The catalytic appeal of phenylmercury compounds in this context lies in their ability to provide a desirable "reaction profile." This is characterized by an initial induction period where the reaction is slow, allowing for adequate mixing and casting of the polyurethane system. This is followed by a rapid reaction phase that leads to a swift cure of the final product. beilstein-journals.orgresearchgate.net This "snap cure" characteristic is particularly valuable in the production of PU elastomers. amazontele.com The mercury catalyst becomes integrated into the polymer structure and remains in the final product. wikipedia.org

It is important to note that while effective, the use of mercury-based catalysts has raised environmental and health concerns, as the mercury can be released over time as the polymer degrades. beilstein-journals.orgwikipedia.org

Phenylmercury compounds have played a role in the development of important carbon-carbon bond-forming reactions, most notably the Heck reaction. The original Mizoroki-Heck reaction, discovered in 1968, utilized phenylmercuric chloride for the palladium(II)-catalyzed arylation of olefins. researchgate.net In this variant of the reaction, the phenylmercury compound serves as the arylating agent, transferring its phenyl group to the olefin. researchgate.netresearchgate.net

The mechanism of this process is distinct from the more contemporary Heck reactions that typically employ aryl halides. Instead of an initial oxidative addition of an aryl halide to a palladium(0) center, the reaction involving phenylmercuric chloride proceeds through a transmetalation step. researchgate.net In this step, the phenyl group is transferred from the mercury atom to the palladium(II) catalyst. This is followed by migratory insertion of the olefin and subsequent β-hydride elimination to yield the arylated alkene product. sciopen.com

While this method has been largely superseded by protocols using less toxic aryl sources, the use of phenylmercury compounds was historically significant in establishing the feasibility of palladium-catalyzed olefin arylation. researchgate.net

Utility as Reagents in Specialized Organic Syntheses

Beyond their catalytic applications, phenylmercury compounds have served as valuable reagents for specific transformations in organic synthesis, enabling the generation of reactive intermediates and facilitating the synthesis of other organometallic compounds.

Phenyl(trichloromethyl)mercury (B1584556), often referred to as the Seyferth reagent, is a well-established and versatile precursor for the generation of dichlorocarbene (B158193) (:CCl₂). beilstein-journals.orgresearchgate.net This reactive intermediate is highly useful in organic synthesis, particularly for the cyclopropanation of alkenes to form dichlorocyclopropanes. wikipedia.org

The generation of dichlorocarbene from phenyl(trichloromethyl)mercury occurs via thermal decomposition. When heated, the compound eliminates phenylmercuric chloride to release dichlorocarbene, as depicted in the following reaction:

C₆H₅HgCCl₃ → C₆H₅HgCl + :CCl₂ beilstein-journals.orgwikipedia.orgamazontele.com

This method of dichlorocarbene generation is valued for its clean reaction profile, as the byproducts are easily separated from the desired organic products. beilstein-journals.org The synthesis of phenyl(trichloromethyl)mercury itself can be achieved by reacting phenylmercuric chloride with a source of dichlorocarbene, such as from the thermolysis of sodium trichloroacetate. beilstein-journals.orgresearchgate.net

Organomercury compounds, including phenylmercury derivatives, are utilized in transmetalation reactions, which involve the transfer of an organic group from one metal to another. nih.gov These reactions are fundamental in organometallic chemistry for the synthesis of a variety of organometallic reagents.

A classic example is the reaction of diphenylmercury (B1670734) with aluminum metal to produce triphenylaluminum, demonstrating the transfer of phenyl groups from mercury to aluminum. nih.gov

3 (C₆H₅)₂Hg + 2 Al → 2 Al(C₆H₅)₃ + 3 Hg nih.gov

Phenylmercury compounds can also undergo transmetalation with organomagnesium compounds (Grignard reagents). For instance, the interaction of pentafluorophenylmercury chloride with phenylmagnesium bromide can lead to the formation of diphenylmercury through a series of transmetalation and subsequent reaction steps. beilstein-journals.org Mercury(II) intermediates are also prepared to facilitate the synthesis of gold(III) complexes through transmetalation, a process that is often more facile than direct C-H activation by gold. wikipedia.orgresearchgate.net

These transmetalation reactions highlight the utility of the carbon-mercury bond as a synthon for the formation of new carbon-metal bonds, thereby expanding the toolkit of organometallic chemistry.

Comparative Studies of Phenylmercurial Catalysts and Reagents in Terms of Activity and Selectivity

While direct, comprehensive comparative studies on the activity and selectivity of various phenylmercurial catalysts are not extensively detailed in the available literature, inferences can be drawn from their primary applications.

In the realm of polyurethane catalysis, both phenylmercuric acetate (B1210297) and phenylmercury neodecanoate have been utilized. wikipedia.orgamazontele.com Phenylmercury neodecanoate is highlighted as a major catalyst in modern CASE (coatings, adhesives, sealants, and elastomers) applications, suggesting a high level of activity and effectiveness in promoting the desired delayed-action cure profile. amazontele.com The preference for phenylmercury neodecanoate in these applications may be attributed to factors such as its solubility in the polyol component and its specific catalytic activity that provides the optimal balance between pot life and cure speed for various polyurethane systems.

The activity of phenylmercurial reagents in dichlorocarbene generation is well-established, with phenyl(trichloromethyl)mercury being a benchmark reagent for this transformation due to its reliability and the clean generation of the carbene.

The following table provides a summary of the applications of the discussed phenylmercury compounds:

| Phenylmercury Compound | Primary Application | Key Feature |

| Phenylmercury neodecanoate | Catalyst for polyurethane production | Provides a delayed-action cure ("snap cure") |

| Phenylmercuric acetate | Catalyst for polyurethane production; historical fungicide | Effective catalyst, though use is now limited due to toxicity |

| Phenylmercuric chloride | Reagent in early Heck reactions | Arylating agent via transmetalation with palladium |

| Phenyl(trichloromethyl)mercury | Precursor for dichlorocarbene generation | Clean and reliable source of dichlorocarbene upon heating |

| Diphenylmercury | Reagent in transmetalation reactions | Transfers phenyl groups to other metals (e.g., aluminum) |

Mechanistic Investigations into the Biological and Environmental Fate of Phenylmercury Compounds

Absorption, Distribution, Metabolism, and Excretion (ADME) Mechanisms

Mechanistic Basis of Absorption Across Biological Barriers (e.g., Respiratory Tract, Gastrointestinal Tract, Dermal Uptake)

Phenylmercury (B1218190) compounds can be absorbed systemically through various routes of exposure, including ingestion, inhalation, and dermal contact noaa.gov. Their lipophilic nature facilitates passage across biological membranes industrialchemicals.gov.au.

Gastrointestinal Tract: Phenylmercuric acetate (B1210297) is readily absorbed from the gastrointestinal tract inchem.org. Ingestion of phenylmercury acetate can lead to gastrointestinal irritation, nausea, vomiting, and abdominal pain noaa.gov.

Dermal Uptake: Phenylmercury compounds are known to be absorbed through the skin nih.govnih.gov. They are classified as strong skin irritants, and prolonged contact can lead to absorption industrialchemicals.gov.aunoaa.gov. Cases of mercury toxicity have been reported in infants exposed to diapers treated with phenylmercury, indicating significant dermal absorption nih.gov. The notation of "skin absorption (Sk)" with exposure standards highlights that this is a significant route of exposure industrialchemicals.gov.au.

Respiratory Tract: While data is more limited for this route, inhalation of phenylmercury compounds is a recognized route of toxic exposure noaa.gov. The corrosive nature of these compounds suggests they can damage the respiratory tract upon inhalation inchem.org. In general, about 80% of inhaled mercury vapor is absorbed through the respiratory tract wikipedia.org.

Patterns and Mechanisms of Bio-distribution and Tissue Accumulation

Once absorbed, phenylmercury compounds are distributed throughout the body, a process aided by their lipophilicity industrialchemicals.gov.au. The highest concentrations of mercury from these compounds typically accumulate in the kidneys and the liver industrialchemicals.gov.aujst.go.jp.

Due to their ability to cross the blood-brain barrier, these organic aryl mercury compounds can also accumulate in the brain industrialchemicals.gov.au. Over time with repeated exposure, mercury can become trapped in the brain as ions become oxidized, leading to potential neurotoxicity industrialchemicals.gov.au. Studies in rats administered phenylmercuric acetate showed significant mercury distribution in the kidneys, intestines, liver, and blood within 24 hours jst.go.jp. While the initial accumulation in the stomach and intestines decreases relatively quickly, the levels in the kidney and liver diminish more slowly jst.go.jp.

| Tissue | Percentage of Administered Dose |

|---|---|

| Kidney | 10% |

| Intestines | 10% |

| Liver | 3% |

| Blood | 2% |

| Stomach | 1% |

Data sourced from a study on the distribution of 203Hg-phenylmercuric acetate in rats jst.go.jp.

Biotransformation Pathways (e.g., Demethylation, Oxidation) in Biological Systems

Phenylmercury compounds undergo rapid metabolism in the body industrialchemicals.gov.au. The primary biotransformation pathway involves the cleavage of the carbon-mercury bond, which releases inorganic mercury nih.gov.

In rats, phenylmercury acetate is broken down in the tissues to yield inorganic mercury nih.govnih.gov. This process involves the hydroxylation of the benzene (B151609) ring, which forms an unstable metabolite that decomposes to release divalent inorganic mercury industrialchemicals.gov.au. The other product of this breakdown is benzene, which is then rapidly metabolized by microsomal enzymes into phenol (B47542) and quinol, which are excreted as conjugates in the urine nih.govnih.gov. Studies with rat liver homogenates confirmed that phenylmercury is broken down to release inorganic mercury and benzene nih.govnih.gov. This metabolic breakdown is a critical step in the toxicokinetics of these compounds, as the resulting inorganic mercury has its own distinct toxicological profile industrialchemicals.gov.aunih.gov.

Elucidation of Elimination Kinetics and Excretion Routes

The elimination of mercury following exposure to phenylmercury compounds occurs through several routes, primarily via the feces and urine nih.govcdc.gov.

Fecal Excretion: In humans, organic mercury compounds are primarily excreted in the feces through biliary excretion industrialchemicals.gov.au. A significant portion of the dose is broken down into inorganic mercury, which is also mainly excreted in the feces nih.gov. In rats given an oral dose of phenylmercuric acetate, about 65% of the dose was excreted in the feces within 48 hours industrialchemicals.gov.au.

Urinary Excretion: A smaller proportion of the parent compound may be excreted unchanged in the urine nih.gov. The metabolic byproducts, conjugates of phenol and quinol, are also eliminated via this route nih.govnih.gov.

Other Routes: Absorbed mercury from phenylmercury compounds can also be eliminated in bile and hair nih.govcdc.gov.

The elimination kinetics show that after repeated administration to rats, a steady state was reached by the end of the second week, where excretion approximately balanced the intake bmj.com.

| Route of Administration | Excretion Route | Percentage of Dose Excreted |

|---|---|---|

| Oral | Feces | 65% |

| Intravenous | Feces | 30% |

Data sourced from IARC, 1993; ATSDR, 1999 industrialchemicals.gov.au.

Molecular and Cellular Mechanisms of Organomercury Toxicity

Interactions with Key Biomolecules (e.g., Sulfhydryl Groups of Proteins, Enzymes)

The toxicity of organomercury compounds, including phenylmercury, is largely attributed to the high affinity of mercury for sulfhydryl (-SH) groups present in amino acids, peptides, and proteins libretexts.orgnih.gov. These thiol groups are crucial for the structure and function of numerous proteins and enzymes nih.gov.

The interaction between mercury and sulfhydryl groups can lead to the formation of stable S-Hg-S bridges, which can constitutively alter the protein's structure and inactivate or significantly reduce its biological function libretexts.orgresearchgate.net. This binding is a primary mechanism of toxicity, as it can inhibit critical enzymes and disrupt cellular processes libretexts.orgelsevierpure.com. Molecules with sulfhydryl groups are sometimes called mercaptans, a term derived from the Latin mercurium captans, meaning 'capturing mercury' nih.gov.

In blood plasma, albumin is the main protein that binds to phenylmercury (C6H5Hg+) elsevierpure.com. Mercury also targets multiple enzymes containing cysteine residues, such as manganese-superoxide dismutase (Mn-SOD) and thioredoxin reductase (TrxR), interfering with cellular antioxidant defenses and contributing to oxidative stress nih.govelsevierpure.comnih.gov. The disruption of these vital biomolecules underlies the wide-ranging toxic effects observed with mercury compounds nih.govresearchgate.net.

Mechanisms of Neurological Impairment Induced by Organomercurials

Organomercurial compounds are recognized for their potent neurotoxicity, capable of causing severe and irreversible damage to the nervous system. nih.govcdc.gov Phenylmercury compounds, being lipophilic, can readily cross the blood-brain barrier, leading to the accumulation of mercury in the brain. ejes.cz Over time, this accumulation can result in significant neurological damage. ejes.cz

The neurotoxic effects of organomercurials are multifaceted and arise from their interference with several crucial cellular processes. Key mechanisms of neurological impairment include:

Inhibition of Protein Synthesis: Organomercurials can disrupt the synthesis of essential proteins within neurons, impairing their function and viability. nih.govcdc.govmdpi.com

Microtubule Disruption: These compounds can interfere with the assembly and disassembly of microtubules, which are vital for maintaining cell structure, transport of molecules, and cell division. nih.govcdc.govmdpi.com

Disruption of Calcium Homeostasis: Organomercurials can lead to an increase in intracellular calcium (Ca2+) levels. nih.govcdc.govmdpi.com This dysregulation can trigger a cascade of detrimental events, including altered neurotransmitter function and excitotoxicity. nih.govcdc.govmdpi.com

Oxidative Stress: The presence of organomercurials can induce oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. This can lead to cellular damage. nih.govcdc.govmdpi.com

Excitotoxicity: By disrupting glutamate (B1630785) transport and promoting the overactivation of N-methyl-D-aspartate (NMDA) receptors, organomercurials can cause excitotoxicity, a process where nerve cells are damaged or killed by excessive stimulation by neurotransmitters. nih.govresearchgate.netresearchgate.net

The developing central nervous system is particularly vulnerable to the effects of these compounds. nih.govcdc.gov

Interactive Data Table: Mechanisms of Organomercurial Neurotoxicity

| Mechanism | Description | Key Cellular Effects |

| Inhibition of Protein Synthesis | Interference with the cellular machinery responsible for creating proteins. | Impaired neuronal function, reduced enzyme activity, apoptosis. |

| Microtubule Disruption | Disruption of the dynamic structure of the cytoskeleton. | Altered cell shape, impaired axonal transport, inhibited cell division. |

| Increased Intracellular Ca2+ | Disruption of the normal balance of calcium ions within the neuron. | Altered neurotransmitter release, activation of harmful enzymes, mitochondrial damage. |

| Oxidative Stress | Imbalance between the production of free radicals and the body's ability to counteract them. | Damage to lipids, proteins, and DNA; cellular dysfunction. |

| Excitotoxicity | Neuronal damage caused by excessive stimulation by excitatory neurotransmitters like glutamate. | Neuronal swelling, mitochondrial dysfunction, cell death. |

Renal and Hepatic Dysfunction Mechanisms

Organomercurial compounds also pose a significant threat to renal and hepatic systems. The accumulation of mercury in the liver can lead to hepatotoxicity. frontiersin.org Studies on phenylmercuric acetate in rats have demonstrated its potential to cause degeneration of the kidney tubules, a condition referred to as nephrosis. mdpi.com

The mechanisms underlying this toxicity involve the intricate transport and metabolic pathways within these organs. For instance, in the liver, organic anion transporters and multidrug-resistance associated proteins are involved in the excretion of toxins and the handling of mercury. frontiersin.org Alterations in the expression of these transporters can influence the accumulation of mercury and the subsequent level of liver damage. frontiersin.org

Genotoxicity Mechanisms in Biological Systems

Genotoxicity refers to the ability of a chemical agent to damage the genetic information within a cell, causing mutations, which may lead to cancer. Phenylmercury compounds have demonstrated genotoxic effects in various studies.

Research on phenylmercury acetate (PMA) has shown that it can induce a concentration-dependent increase in the frequency of sister chromatid exchanges (SCEs) in human lymphocytes. nih.gov Furthermore, PMA was found to be more effective at inducing endoreduplication—the replication of the nuclear genome in the absence of cell division—compared to other mercury compounds. nih.gov

The primary mechanisms of genotoxicity for organomercurial compounds include:

Spindle Inhibition: Mercury compounds can act as spindle inhibitors, interfering with the microtubule apparatus that segregates chromosomes during cell division. ejes.cz This can lead to aneuploidy (an abnormal number of chromosomes) and polyploidy (the presence of more than two complete sets of chromosomes). ejes.czresearchgate.net

Oxidative Stress: The generation of reactive oxygen species (ROS) is another key mechanism. ejes.cz This oxidative stress can lead to DNA damage.

Direct DNA Interaction: Mercury compounds may also interact directly with DNA molecules. primescholars.com

It is noteworthy that organic mercury compounds are generally considered more toxic than inorganic forms. researchgate.netresearchgate.net

Interactive Data Table: Genotoxic Effects of Phenylmercury Acetate

| Genotoxic Endpoint | Observation | Implication |

| Sister Chromatid Exchanges (SCEs) | Increased frequency in a concentration-dependent manner in human lymphocytes. nih.gov | Indicates DNA damage and repair. |

| Endoreduplication | More effective in inducing this effect compared to methylmercury (B97897) chloride or inorganic mercury. nih.gov | Suggests interference with the cell cycle. |

| Aneuploidy | Increased incidence reported in lymphocytes of workers exposed to phenylmercuric acetate. mdpi.com | Can lead to genetic disorders and cancer. |

| Chromosomal Aberrations | Increased incidence of hyperploidy observed in lymphocytes of exposed workers. mdpi.com | Indicates structural or numerical damage to chromosomes. |

Environmental Biogeochemical Cycling and Transformations

The environmental fate of phenylmercury compounds is governed by a complex interplay of physical, chemical, and biological processes that determine their transport, transformation, and ultimate distribution in ecosystems.

Natural Methylation and Demethylation Processes of Mercury and Organomercurials

Mercury in the environment can undergo transformations between different chemical forms. One of the most significant of these is methylation, the process by which inorganic mercury is converted to the more toxic and bioaccumulative methylmercury. This process is primarily carried out by microorganisms, such as sulfate-reducing bacteria, in anaerobic environments like sediments. mdpi.com

Mechanisms of Bioaccumulation and Biomagnification in Aquatic and Terrestrial Food Chains

A critical aspect of the environmental risk posed by organomercurials is their propensity to bioaccumulate and biomagnify. Bioaccumulation is the gradual accumulation of substances, such as pesticides or other chemicals, in an organism. fjc.gov Biomagnification is the process by which the concentration of these substances increases in organisms at successively higher levels in a food chain. primescholars.com

Organomercurial compounds, particularly methylmercury, are known to biomagnify significantly in aquatic food chains. ejes.czresearchgate.net This is due to their lipophilic (fat-soluble) nature, which allows them to be stored in the fatty tissues of organisms. fjc.gov As smaller organisms are consumed by larger ones, the concentration of the organomercurial increases at each trophic level. primescholars.comfjc.gov This can lead to dangerously high levels of mercury in top predators, including fish that may be consumed by humans. fjc.gov

In terrestrial food chains, the bioaccumulation of mercury is generally weaker. ejes.czresearchgate.net While organic mercury compounds were historically used in agriculture, their concentrations in agricultural soils have tended to remain relatively low. ejes.czresearchgate.net

Regulatory Framework and Safety Practices in Academic Organomercury Research

Global and National Regulatory Classification of Organomercury Compounds for Research and Development

The regulation of organomercury compounds for research and development is multifaceted, involving international conventions and national-level legislation. A primary global instrument is the Minamata Convention on Mercury , an international treaty designed to protect human health and the environment from anthropogenic emissions and releases of mercury and mercury compounds. epa.govwikipedia.orgbriwildlife.org The convention addresses the entire life cycle of mercury, including controls on its use in products and processes, and provisions for technical assistance, information exchange, and research. epa.govminamataconvention.org While the convention focuses on phasing out many mercury-added products by 2020, it acknowledges the need for continued research into mercury-related issues. wikipedia.org

In the European Union , the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation plays a crucial role. sgs.com Phenylmercury (B1218190) compounds, for instance, are included in the REACH Annex XVII Restriction List. This regulation restricts the manufacturing, placing on the market, and use of these substances as a substance or in mixtures if the concentration of mercury is equal to or greater than 0.01% by weight. europa.eu The life-cycle of phenylmercury compounds is a key concern due to the potential release of mercury into the environment. sgs.com

In the United States , several federal agencies regulate mercury and its compounds. The Occupational Safety and Health Administration (OSHA) sets permissible exposure limits (PELs) for mercury compounds in the workplace to protect researchers and laboratory personnel. osha.govepa.gov For mercury (organo) alkyl compounds, the PEL is a time-weighted average (TWA) of 0.01 mg/m³. osha.gov The Environmental Protection Agency (EPA) regulates the disposal of mercury-containing waste under the Resource Conservation and Recovery Act (RCRA).

Interactive Data Table: Regulatory Bodies and Key Regulations

| Regulatory Body/Convention | Jurisdiction | Key Regulation/Provision | Relevance to Organomercury Research |

| Minamata Convention on Mercury | International | Aims to protect human health and the environment from mercury releases. epa.govwikipedia.orgbriwildlife.org | Provides a global framework for managing mercury, including in research activities. |

| European Chemicals Agency (ECHA) | European Union | REACH Regulation (EC) No 1907/2006. sgs.com | Restricts the use of phenylmercury compounds in research and development above certain concentrations. europa.eu |

| Occupational Safety and Health Administration (OSHA) | United States | 29 CFR 1910.1000 Table Z-2. osha.gov | Sets legally enforceable permissible exposure limits for mercury compounds in the workplace. osha.govepa.gov |

| Environmental Protection Agency (EPA) | United States | Resource Conservation and Recovery Act (RCRA). | Regulates the management and disposal of hazardous wastes, including mercury compounds from laboratories. |

Recommended Laboratory Safety Protocols and Best Practices for Handling Phenylmercury Compounds

Given the high toxicity of phenylmercury compounds, strict adherence to laboratory safety protocols is paramount. These protocols are designed to minimize the risk of exposure through inhalation, dermal contact, and ingestion.

Engineering Controls:

Chemical Fume Hoods: All work with organomercury compounds should be conducted in a properly functioning and certified chemical fume hood to minimize the inhalation of vapors and dust. rutgers.edu

Ventilation: Adequate general laboratory ventilation is necessary to ensure that any fugitive emissions are diluted and removed.

Designated Areas: Work with highly toxic substances like phenylmercury compounds should be restricted to designated areas with clear signage.

Personal Protective Equipment (PPE): A comprehensive PPE ensemble is required when handling phenylmercury compounds.

Gloves: Appropriate chemical-resistant gloves are essential. Nitrile or chloroprene gloves may be suitable for many organomercury compounds, but it is crucial to consult the glove manufacturer's compatibility charts. rutgers.edu Double gloving is often recommended.

Eye Protection: Chemical splash goggles or a face shield worn over safety glasses are necessary to protect against splashes. rutgers.edu

Lab Coats: A lab coat, preferably one that is flame-resistant when working with flammable organomercurials, should be worn to protect clothing and skin. charlotte.edu

Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below the PEL, appropriate respiratory protection, as determined by a risk assessment, may be required.

Safe Handling Practices:

Avoid Skin Contact: Direct contact with the skin must be avoided. nih.gov

Transportation and Storage: Organomercury compounds should be stored in tightly sealed, clearly labeled containers in a cool, dry, and well-ventilated area, away from incompatible materials. charlotte.edu Secondary containment should be used during transport and storage. charlotte.edu

Spill Management: Laboratories must have a spill kit specifically for mercury compounds. In the event of a spill, the area should be evacuated, and trained personnel should handle the cleanup following established procedures.

Interactive Data Table: Recommended PPE for Handling Phenylmercury Compounds

| PPE Item | Specification | Purpose |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, chloroprene), double-gloved. rutgers.edu | To prevent dermal absorption of the toxic compound. |

| Eye Protection | Chemical splash goggles or face shield over safety glasses. rutgers.edu | To protect eyes from splashes and aerosols. |

| Body Protection | Lab coat (flame-resistant if necessary). charlotte.edu | To protect skin and clothing from contamination. |

| Respiratory Protection | Use in a fume hood is primary; respirator may be needed based on risk assessment. | To prevent inhalation of toxic vapors or dust. |

Strategies for Environmental Impact Mitigation and Waste Management in Research Facilities

The environmental persistence and toxicity of mercury and its compounds necessitate careful management of waste generated from research activities to prevent environmental contamination.

Waste Collection and Disposal:

Segregation: All waste contaminated with organomercury compounds, including glassware, pipette tips, and contaminated PPE, must be segregated as hazardous waste.

Labeling and Storage: Waste containers must be clearly labeled as "Hazardous Waste - Contains Mercury" and stored in a secure, designated area. Waste should be collected in tightly sealed containers, often with secondary containment. rutgers.edu

Disposal Methods: Disposal must comply with all local, state, and federal regulations. Common methods for managing mercury waste include:

Recycling: Where facilities are available, recycling is the preferred method for elemental mercury and some mercury compounds. stainsfile.com This involves chemically treating the waste to precipitate mercury compounds, which are then sent to a specialized facility for recovery. stainsfile.com

Encapsulation: This method involves sealing the mercury-containing waste in a non-degrading material, such as paraffin wax, within a durable container before disposal in a designated landfill. stainsfile.com This is often used when recycling facilities are not accessible. stainsfile.com

Environmental Release Prevention:

Containment: All procedures with organomercury compounds should be conducted over trays or other forms of secondary containment to capture any spills.

No Drain Disposal: Under no circumstances should organomercury waste be disposed of down the drain. thermofisher.com This can lead to widespread environmental contamination of water systems.

Decontamination: All surfaces and equipment used in experiments with organomercury compounds must be thoroughly decontaminated following established procedures.

Methodological Considerations for Toxicological Risk Assessment in Research Contexts

A thorough toxicological risk assessment is a critical component of planning and executing research involving organomercury compounds. This assessment helps to identify potential hazards and implement appropriate control measures.

Hazard Identification: The first step is to identify the specific toxicological properties of the organomercury compound being used. This includes understanding its acute and chronic toxicity, routes of exposure, and potential for bioaccumulation. Phenylmercury compounds are known to be highly toxic and can cause damage to the central nervous system. rutgers.edu

Exposure Assessment: This involves evaluating the potential for researchers to be exposed to the compound during their work. This includes considering the quantity of the substance being used, the duration and frequency of the experiments, and the effectiveness of the control measures in place.

Use of Bioassays: In a research context, various bioassays can be employed to evaluate the toxicity and genotoxicity of different organomercury compounds. nih.govrsc.org These assays use microorganisms or cell cultures to provide data on the biological effects of these chemicals. nih.govrsc.org Examples of such bioassays include the resazurin reduction method, the Spirillum volutans test, and the SOS-Chromotest, which can indicate genotoxicity. nih.govrsc.org Such studies are crucial for understanding the relative toxicity of different organomercurials and for informing risk assessments. nih.govrsc.org

Analytical Techniques: Advanced analytical techniques are essential for both environmental monitoring and toxicological studies. High-performance liquid chromatography-atomic fluorescence spectrometry (HPLC-AFS) is a sensitive method used to differentiate and quantify various organomercury species in environmental and biological samples. nih.govrsc.org

Q & A

Q. What are the established methods for synthesizing boronooxy(phenyl)mercury, and what analytical techniques validate its purity?

this compound is synthesized via transmetallation reactions, where phenylmercury precursors react with boron-containing reagents under controlled conditions. Key steps include:

- Use of phenylmercury chloride or acetate as starting materials .

- Reaction with boronic acids or boronates in anhydrous solvents (e.g., THF) at 0–25°C .

- Purification via recrystallization or column chromatography. Purity is validated using nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹⁹Hg NMR), Fourier-transform infrared (FTIR) spectroscopy for functional groups (B–O and Hg–C bonds), and elemental analysis .

Q. How do structural modifications of the phenyl group influence the stability of this compound?

Substituents on the phenyl ring (e.g., electron-withdrawing groups like nitro or halogens) increase stability by reducing electron density at the mercury center, thereby slowing decomposition. Conversely, electron-donating groups (e.g., methoxy) destabilize the compound due to increased susceptibility to oxidation. Stability is assessed via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Use fume hoods and personal protective equipment (PPE) to avoid inhalation or dermal exposure .

- Monitor airborne mercury concentrations with real-time sensors (e.g., mercury vapor analyzers).

- Decontaminate spills using sulfur-based reagents (e.g., sodium sulfide) to immobilize mercury .

Advanced Research Questions

Q. How can surface-enhanced Raman spectroscopy (SERS) resolve ambiguities in the vibrational modes of this compound?

SERS employs nanostructured metallic substrates (e.g., Au/Ag nanoparticles) to amplify weak Raman signals. For this compound:

- Assign Hg–B and Hg–O stretching modes (150–250 cm⁻¹) using density functional theory (DFT) simulations .

- Detect trace degradation products (e.g., phenylmercury hydroxide) via spectral deconvolution . Reproducibility requires standardized substrate preparation (e.g., electrochemical deposition) and multivariate data analysis .

Q. What mechanistic insights explain contradictory reactivity data between this compound and aryl halides?

Discrepancies arise from competing pathways:

- Oxidative addition : Dominates in polar aprotic solvents (DMF, DMSO), forming Hg(II) intermediates .

- Reductive elimination : Favored in nonpolar solvents (toluene), yielding diarylmercury byproducts . Kinetic studies (e.g., stopped-flow UV-Vis spectroscopy) and isotopic labeling (¹⁹⁹Hg) clarify dominant mechanisms .

Q. How does this compound interact with biomolecules, and what are the implications for toxicity studies?

- Protein binding : Mercury coordinates with thiol groups in cysteine residues, disrupting enzyme function (e.g., glutathione peroxidase) .

- DNA interactions : Induces strand breaks via ROS generation, quantified using comet assays and HPLC-ICP-MS . Toxicity assays (e.g., LD₅₀ in murine models) must account for bioaccumulation kinetics and organ-specific effects .

Data Contradiction and Reproducibility

Q. How should researchers address inconsistencies in reported thermodynamic properties of this compound?

- Cross-validate enthalpy of formation (ΔHf) using bomb calorimetry and computational methods (e.g., Gaussian 09 with B3LYP functional) .

- Compare with analogous organomercury compounds (e.g., phenylmercury acetate) to identify outliers . Contradictions often stem from impurities or solvent effects; use high-purity reagents and report solvent parameters (e.g., dielectric constant) .

Q. What strategies improve the reproducibility of catalytic applications involving this compound?

- Standardize catalyst loading (e.g., 1–5 mol%) and pre-activation steps (e.g., degassing solvents).

- Monitor reaction progress using in situ techniques (e.g., Raman spectroscopy) to detect intermediate species .

- Publish detailed crystallographic data (CCDC deposition) to resolve structural ambiguities .

Regulatory and Environmental Considerations

Q. What methodologies are recommended for tracking this compound in environmental samples?

Q. How can global inventory databases improve the tracking of this compound usage in research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.